(R)-1-methoxymethyl-propylamine
Description
Overview of Chiral Amines in Modern Organic Synthesis
Chiral amines are organic compounds containing an amino group attached to a carbon atom that is a stereocenter. They are fundamental to modern organic synthesis due to their widespread presence in biologically active molecules and their utility as catalysts and resolving agents. nih.govnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry. sigmaaldrich.com
These compounds serve multiple roles in synthesis. They can be incorporated directly into the final target molecule, acting as a key structural component. sigmaaldrich.com Furthermore, their basic nature allows them to function as chiral bases in enantioselective deprotonation reactions. nih.gov The synthesis of chiral amines itself is a significant area of research, with methods such as asymmetric hydrogenation of imines and enzymatic transamination being developed to provide these valuable compounds in high enantiomeric purity. nih.gov
Importance of Enantiomerically Pure Compounds in Chemical Research
Many molecules can exist in two non-superimposable mirror-image forms, known as enantiomers. While they possess identical physical properties in an achiral environment, their biological activity can differ dramatically. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.
General Context of Chiral Building Blocks, Auxiliaries, and Ligands
Asymmetric synthesis employs several key strategies to achieve control over stereochemistry, often utilizing one of three main classes of chiral molecules:
Chiral Building Blocks: These are enantiomerically pure compounds that are incorporated as a permanent part of the final target molecule. nih.gov They provide a pre-existing stereocenter from which new stereocenters can be constructed. The use of chiral building blocks is a common strategy in the synthesis of complex natural products and pharmaceuticals. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This approach allows for the formation of enantiomerically enriched products from prochiral starting materials.
Chiral Ligands: In transition metal-catalyzed reactions, chiral ligands coordinate to the metal center, creating a chiral environment that influences the stereoselectivity of the catalytic transformation. nih.gov This is a powerful method for generating large quantities of enantiomerically pure products from small amounts of a chiral catalyst.
Research Focus and Potential Contributions of (R)-1-Methoxymethyl-propylamine to Asymmetric Synthesis
This compound, also known as (R)-1-methoxy-2-propylamine, is a chiral primary amine that has garnered attention as a valuable chiral building block in organic synthesis. bldpharm.comlookchem.com Its significance lies in its utility as an enantiomerically pure starting material for the creation of more complex, high-value molecules.
While the direct application of this compound as a chiral auxiliary or ligand is not extensively documented in publicly available research, its role as a key intermediate is well-established. For instance, its enantiomer, (S)-1-methoxy-2-propylamine, is used as an intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists, which are being investigated for the treatment of obesity. sigmaaldrich.comsigmaaldrich.com Similarly, it is a precursor for imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors, a target for inflammatory diseases. sigmaaldrich.comsigmaaldrich.com
The availability of this compound in high enantiomeric purity is crucial for these applications. Stereoselective synthesis methods, such as the enzymatic resolution of racemic 1-methoxy-2-propylamine (B124608), are employed to produce the desired enantiomer. In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the two.
The primary contribution of this compound to asymmetric synthesis, therefore, is its function as a source of chirality. By providing a pre-defined stereocenter, it enables chemists to construct complex target molecules with a specific and desired three-dimensional architecture, which is fundamental for their intended biological function.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | (R)-1-methoxy-2-propylamine | C₅H₁₃NO |
| (S)-1-methoxy-2-propylamine | (S)-(+)-1-methoxy-2-propylamine | C₄H₁₁NO |
| 1-methoxy-2-propylamine | Methoxyisopropylamine | C₄H₁₁NO |
| Thalidomide | C₁₃H₁₀N₂O₄ |
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 57883-06-4 |
| Molecular Weight | 103.164 g/mol |
| Boiling Point | 126.9 °C at 760 mmHg |
| Flash Point | 26.9 °C |
| Density | 0.849 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-methoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFODUGVXFNLBE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886154 | |
| Record name | 2-Butanamine, 1-methoxy-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-06-4 | |
| Record name | (2R)-1-Methoxy-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57883-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, 1-methoxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, 1-methoxy-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(methoxymethyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Aspects and Enantiopurity Assessment in the Context of R 1 Methoxymethyl Propylamine
Principles of Stereochemical Control in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule in excess over its mirror image. The successful synthesis of (R)-1-methoxymethyl-propylamine with high enantiopurity relies on the principles of stereochemical control, which guide the formation of the desired chiral center.
A key strategy in asymmetric synthesis is the use of chiral catalysts or reagents that create a chiral environment, influencing the reaction pathway to favor the formation of one enantiomer over the other. nih.gov For instance, in the synthesis of chiral amines, catalyst systems can be designed to control the chemoselectivity of reaction intermediates, leading to the desired stereochemical outcome. nih.gov These systems can involve synergistic cooperation between different catalytic species, such as a cinchonium salt and a phenolic proton donor, to mediate chemo-, regio-, diastereo-, and enantioselective tandem reactions. nih.gov This level of control is crucial for transforming achiral starting materials directly into complex chiral amines with specific stereocenters. nih.gov
The development of such catalyst systems is often inspired by the efficiency of enzymes in biological systems, which excel at constructing specific stereocenters and directing reaction pathways. nih.gov The goal is to create small-molecule catalyst systems that mimic this precision. nih.gov For example, a catalyst system might direct an intermediate to undergo a conjugate addition rather than a protonation, and then steer the resulting enolate intermediate towards an intermolecular protonation instead of an intramolecular reaction. nih.gov This intricate control allows for the direct and asymmetric formation of chiral products like this compound.
Furthermore, the principles of absolute asymmetric synthesis, which aim to create an excess of one enantiomer from a racemic mixture without a pre-existing chiral influence, are being explored. researchgate.net One novel approach involves the use of laser orientation-dependent selection of molecules. researchgate.net This method employs the interaction of laser fields with the molecules to selectively photodestroy one enantiomer, thereby enriching the other. researchgate.net Such advanced techniques represent the cutting edge of stereochemical control.
Methodologies for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in the synthesis of compounds like this compound. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org The determination of ee is a key indicator of the success of an asymmetric synthesis. wikipedia.org
Several analytical techniques are employed to determine the enantiomeric excess of chiral amines. These methods are essential for quality control and for optimizing synthetic procedures.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
For the analysis of chiral amines, polysaccharide-based CSPs are particularly effective due to their broad chiral recognition abilities. windows.net The separation can be performed in various modes, including normal phase, polar-organic, and reversed phase, to optimize the resolution of racemic mixtures. windows.net For instance, a chiral reversed-phase HPLC method was developed for the enantiomeric resolution of a related compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, using a Crownpak CR (+) column and a perchloric acid buffer as the mobile phase. nih.gov
The development of a chiral HPLC method involves validating several parameters in accordance with ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness. researchgate.net For example, in the analysis of (S)-methoprene, a method was developed using a ChiralCel OJ-3R column with a mobile phase of methanol (B129727) and water. researchgate.net The method demonstrated excellent linearity and low LOD and LOQ values, proving its suitability for determining enantiomeric purity. researchgate.net
The choice of mobile phase and column temperature can significantly impact the resolution. researchgate.net In some cases, supercritical fluid chromatography (SFC), which uses a mixture of liquid carbon dioxide and an organic solvent as the mobile phase, offers advantages such as increased speed and reduced waste generation. windows.net
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another established method for the separation of volatile chiral compounds, including amines. The enantiomers of the analyte interact differently with the chiral stationary phase, resulting in different retention times.
For the analysis of 1-methoxy-2-propylamine (B124608) enantiomers, a GC method utilizing an Astec® CHIRALDEX™ B-PH column has been described. sigmaaldrich.comsigmaaldrich.com The amine is often derivatized, for example, by forming N-acetyl derivatives, to improve its volatility and chromatographic behavior. sigmaaldrich.comsigmaaldrich.com The separation is typically carried out under isothermal conditions, and a flame ionization detector (FID) is commonly used for detection. sigmaaldrich.comsigmaaldrich.com
The choice of the chiral stationary phase is critical for achieving good separation. Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD), are common chiral stationary phases for chiral GC. wiley.com The interactions between the analyte and the CSP are influenced by factors such as the substituents on the chiral compound and the operating temperature. wiley.com
Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov This approach offers flexibility and can improve both stereoselectivity and sensitivity. nih.gov
Table 1: GC Conditions for the Analysis of 1-Methoxy-2-Propylamine Enantiomers (N-Acetyl Derivatives)
| Parameter | Value |
| Column | Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 μm |
| Oven Temperature | 120 °C |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 24 psi |
| Injection | 1 μL, 80:1 split |
| Sample | 3 mg/mL in methanol |
| Data from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity with the aid of chiral shift reagents (CSRs). These are typically lanthanide-based complexes that can reversibly bind to the analyte. libretexts.orgnih.gov
When a chiral shift reagent complexes with a chiral molecule, it induces changes in the chemical shifts of the analyte's protons. libretexts.orgnih.gov Because the two enantiomers will interact differently with the chiral reagent, the resulting diastereomeric complexes will have distinct NMR spectra. libretexts.org This can lead to the separation of signals for the two enantiomers, allowing for their quantification by integrating the respective peak areas. libretexts.org
Europium complexes, such as Eu(hfc)₃ (tris(3-heptafluorobutyryl-d-camphorato)europium(III)), are effective chiral shift reagents. libretexts.org The magnitude of the induced shift depends on the concentration of the shift reagent. nih.gov While this technique has become less common with the advent of high-sensitivity NMR instruments, it remains a valuable tool. libretexts.org
More recently, chiral solvating agents (CSAs) have been used in conjunction with ¹⁹F NMR to determine the enantiopurity of fluorine-containing compounds. solvias.com This method offers high resolution and precise quantification. solvias.com
Diastereoselectivity Assessment and Optimization
In syntheses that create more than one chiral center, both enantioselectivity and diastereoselectivity must be controlled. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The assessment and optimization of diastereoselectivity are crucial for obtaining the desired stereoisomer in high purity.
The synthesis of (R,R)-beta-methoxytyrosine, a nonproteinogenic amino acid, provides an example of a highly enantio- and diastereoselective process. nih.gov In this synthesis, the desired product was obtained with a high enantiomeric ratio (er) and diastereomeric ratio (dr), indicating excellent control over the formation of both chiral centers. nih.gov
The development of catalyst systems that can control the formation of multiple stereocenters is an active area of research. nih.gov For instance, catalyst systems have been designed to mediate tandem reactions that generate optically active amines with two nonadjacent stereocenters. nih.gov The optimization of these reactions involves screening different catalysts, solvents, and reaction conditions to maximize both the yield and the diastereoselectivity.
Quantum chemistry calculations can be used to understand the origins of diastereoselectivity and to guide the optimization process. rsc.org By modeling the transition states of the reaction, it is possible to predict which diastereomer will be favored and to identify the factors that influence the selectivity. rsc.org
Strategies for Kinetic Resolution (if applied to synthesis of this compound or its intermediates)
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Lipase-catalyzed kinetic resolutions are a common and effective strategy. For example, an immobilized lipase (B570770) B from Candida antarctica (CALB) has been used in the kinetic resolution of racemic 1-methoxypropan-2-amine, a structurally related compound to this compound. researchgate.net In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net The choice of the acylating agent and the immobilization support for the enzyme are crucial for the efficiency of the resolution. researchgate.net
The progress of a kinetic resolution can be monitored over time to determine the optimal reaction conditions. For the CALB-catalyzed resolution of 1-methoxypropan-2-amine, the reaction was conducted in a continuous-flow mode, and the conversion was followed over several hours. researchgate.net
Synthetic reagents can also be used for the kinetic resolution of amines. ethz.ch Chiral hydroxamic acids, for example, can serve as enantioselective acylating agents. ethz.ch These reagents can be used in catalytic processes or as polymer-bound stoichiometric reagents, providing access to enantioenriched amines under operationally friendly conditions. ethz.ch
Applications of R 1 Methoxymethyl Propylamine As a Chiral Component in Synthetic Design
Role as a Chiral Auxiliary in Diastereoselective Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org The effectiveness of an auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors attack of a reagent from one face of the molecule over the other. (R)-1-methoxymethyl-propylamine, when converted to an amide, serves this purpose, with the methoxy (B1213986) group often playing a key role in forming chelated transition states that enhance stereoselectivity. thieme-connect.com
The asymmetric α-alkylation of carbonyl compounds is a fundamental method for constructing stereogenic carbon centers adjacent to a versatile functional group. harvard.edu Chiral auxiliaries, such as those derived from amino alcohols, are widely used to achieve high levels of stereocontrol in these reactions. uwindsor.canih.gov The auxiliary is first coupled with a carboxylic acid to form an amide. Deprotonation of this amide with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. harvard.edu The inherent chirality of the auxiliary then directs the approach of an incoming electrophile (e.g., an alkyl halide), leading to the formation of one diastereomer in preference to the other. york.ac.uk
The use of amino alcohol methyl ethers, such as the enantiomer of the title compound, (S)-valinol methyl ether, has been shown to be effective in the asymmetric alkylation of zinc enamides. thieme-connect.com In these reactions, the ability of the ether oxygen to form a chelate with the zinc cation is crucial for achieving high yields and selectivities. thieme-connect.com This chelation creates a rigid, well-defined transition state that effectively shields one face of the enamide, directing the electrophile to the opposite face.
Table 1: Representative Asymmetric Alkylation of Zinc Enamides Using (S)-Valinol-derived Methyl Ether Auxiliary
| Imine Substrate (from Auxiliary) | Reaction | Product Yield (%) | Enantiomeric Excess (% ee) |
| Cyclic imine from (S)-valinol methyl ether | Alkylation with ethylene | 85 | 92 |
| Cyclic imine from (S)-tert-leucinol methyl ether | Alkylation with ethylene | 95 | 98 |
Data adapted from a study on asymmetric alkylation of zinc enamides, illustrating the effectiveness of related amino ether auxiliaries. thieme-connect.com
The process typically involves the formation of a metal-chelated (Z)-enolate, where the C4-substituent of the parent oxazolidone (or in this case, the isopropyl group of the valinol derivative) dictates the diastereoface selection. york.ac.uk Subsequent cleavage of the amide bond, often through acidic or basic hydrolysis, releases the α-substituted carboxylic acid and allows for the recovery of the chiral auxiliary. harvard.edu
The aldol (B89426) reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis, capable of creating two new stereocenters simultaneously. researchgate.netnih.gov When chiral auxiliaries are employed, the reaction can be controlled to favor one of the four possible diastereomeric products. youtube.com Amides derived from chiral amino alcohols, like the famous Evans oxazolidinones which can be synthesized from valinol, are highly effective in directing the stereochemical course of aldol reactions. uwindsor.caharvard.edu
The reaction proceeds through a six-membered, chair-like Zimmerman-Traxler transition state, where the enolate oxygen and the aldehyde oxygen both coordinate to a metal cation, typically lithium, boron, or zirconium. wikipedia.orgharvard.edu The substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric strain, thereby directing the facial selectivity of the aldehyde's approach to the enolate. youtube.com The geometry of the enolate (Z or E) determines the relative stereochemistry (syn or anti) of the final aldol adduct. pharmacy180.com
For auxiliaries like amides of this compound, the methoxy group can act as an additional coordination site for the metal ion (e.g., Li+, Mg2+, Zn2+). This chelation further rigidifies the transition state, enhancing diastereoselectivity. msu.edu Boron enolates, in particular, are known to give excellent syn-selectivity in aldol reactions with auxiliaries derived from amino alcohols. researchgate.netpharmacy180.com
Table 2: Example of Diastereoselectivity in Auxiliary-Controlled Aldol Reactions
| Chiral Auxiliary System | Enolate Metal | Aldehyde | Diastereomeric Ratio (syn:anti) |
| (S,S)-(+)-Pseudoephedrine propionamide | Zr(IV) | Isobutyraldehyde | >99:1 |
| (S,S)-(+)-Pseudoephedrine propionamide | Zr(IV) | Benzaldehyde | >99:1 |
| Evans (Valinol-derived) Oxazolidinone | B(II) | Isobutyraldehyde | 99:1 |
Data is representative of highly selective aldol reactions using well-established amino alcohol-derived auxiliaries to illustrate the principle. harvard.edudocumentsdelivered.com
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org It is a versatile method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds or their analogs. organic-chemistry.org When a chiral auxiliary is attached to the nucleophile (the Michael donor), the reaction can be rendered asymmetric. masterorganicchemistry.com
In a typical scenario, an amide derived from this compound and a carboxylic acid would be deprotonated to form a chiral lithium or zinc enolate. This enolate then adds to a Michael acceptor, such as an enone or an enoate. wikipedia.orgnih.gov The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the electrophilic Michael acceptor to one face of the enolate. masterorganicchemistry.com
The chelating ability of the methoxymethyl group in the this compound auxiliary is expected to play a significant role. By coordinating to the lithium cation, it would help to form a rigid, chelated transition state, leading to higher levels of diastereoselectivity than might be achieved with auxiliaries lacking this feature. This strategy has been successfully applied in related systems to control the stereochemistry of conjugate additions. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful reaction for constructing six-membered rings in a stereospecific manner. wikipedia.orgorganic-chemistry.org Asymmetric versions of this reaction can be achieved by incorporating a chiral auxiliary onto the dienophile. In an early example, E. J. Corey utilized (-)-8-phenylmenthol (B56881) as a chiral auxiliary on an acrylate (B77674) ester to control the stereochemistry of a Diels-Alder reaction. wikipedia.org The bulky auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side.
Following this principle, an acrylate or acrylamide (B121943) derivative of this compound could serve as a chiral dienophile. The stereodirecting group, in this case the isopropyl group, combined with potential chelation involving the methoxy group and a Lewis acid catalyst, would control the facial selectivity of the [4+2] cycloaddition. Lewis acid catalysis is common in Diels-Alder reactions as it lowers the energy of the dienophile's LUMO, accelerating the reaction and often enhancing stereoselectivity. organic-chemistry.org The resulting cycloadduct would possess a defined stereochemistry, which can be carried forward in the synthesis of complex molecules. wikipedia.org
Utilization as a Chiral Ligand in Metal-Catalyzed Processes
Beyond its role as a detachable auxiliary, this compound is a precursor for the synthesis of chiral ligands used in asymmetric metal catalysis. In this context, the amine and the ether functionalities act as a bidentate scaffold, coordinating to a metal center to create a chiral environment that can influence the stereochemical outcome of a catalytic reaction. enamine.net
The design of effective chiral ligands is central to asymmetric catalysis. Amino ethers derived from natural amino alcohols are attractive ligand scaffolds because their synthesis is straightforward and their bidentate N,O-coordination to a metal center forms a stable five-membered chelate ring. nih.gov This chelation restricts the conformational flexibility of the complex, creating a well-defined and predictable chiral pocket around the metal's active site. nih.gov
A common strategy involves converting the primary amine of this compound into an imine through condensation with an aldehyde or ketone, creating a Schiff base ligand. This new ligand can then be complexed with various transition metals such as Titanium, Zinc, Rhodium, or Iridium. For instance, the use of a related chiral amino ether, 2-methoxy-1-phenylethylamine, in a titanium-mediated reaction demonstrated that the methoxy group was essential for chelation and achieving high enantioselectivity. thieme-connect.com
The synthesis of such complexes typically involves reacting the chiral ligand with a suitable metal precursor, such as a metal halide or alkoxide. nih.govresearchgate.net The resulting complexes possess specific coordination geometries (e.g., tetrahedral, square planar, octahedral) dictated by the metal ion and the ligand structure. nih.gov These chiral metal complexes can then be employed as catalysts in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.netrsc.org
Table 3: Potential Metal Complexes with Ligands Derived from this compound
| Ligand Type (Derived from title compound) | Potential Metal Center | Possible Coordination Geometry | Potential Catalytic Application |
| Bidentate Amino Ether | Zn(II), Cu(I) | Tetrahedral | Diethylzinc Addition |
| Schiff Base (Imine) | Ti(IV) | Octahedral | Asymmetric Enyne Cyclization |
| Pincer Ligand (e.g., PNP type) | Rh(I), Ir(I) | Square Pyramidal | Asymmetric Hydrogenation |
| Diphosphine derivative | Pd(0) | Square Planar | Asymmetric Allylic Alkylation |
This table is conceptual and illustrates potential applications based on established principles of coordination chemistry and asymmetric catalysis. thieme-connect.comnih.govrsc.org
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound according to the requested outline. The search did not yield sufficient specific research findings, data, or examples of this particular compound's use in the specified areas of enantioselective catalysis, asymmetric reductions, or as a building block for complex molecules like specific nitrogen-containing heterocycles and natural products.
The available information is generally limited to its classification as a chiral building block, with some data available for its racemic form, 1-methoxy-2-propylamine (B124608). However, detailed, peer-reviewed studies focusing solely on the (R)-enantiomer for the outlined applications are not present in the search results. Therefore, creating a thorough and scientifically accurate article with the required data tables is not feasible at this time.
Mechanistic Investigations of Reactions Involving R 1 Methoxymethyl Propylamine
Elucidation of Reaction Pathways and Catalytic Cycles
(R)-1-methoxymethyl-propylamine is typically employed as a recoverable chiral auxiliary. The general reaction pathway involves its temporary covalent attachment to a substrate, a subsequent diastereoselective transformation, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
A primary application is in the α-alkylation of aldehydes or ketones. The reaction pathway proceeds through several key steps:
Enamine or Imine Formation: The amine reacts with a carbonyl compound (e.g., a ketone like cyclohexanone) to form a chiral enamine. This step converts the prochiral carbonyl into a nucleophilic intermediate bearing the chiral information of the auxiliary. wikipedia.orgrsc.org
Diastereoselective Alkylation: The chiral enamine then reacts with an electrophile, such as an alkyl halide. The approach of the electrophile is directed to one of the two diastereotopic faces of the enamine, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. The resulting intermediate is a chiral iminium ion. wikipedia.orgharvard.edu
Hydrolysis and Auxiliary Recovery: The iminium ion is hydrolyzed under acidic conditions to release the α-alkylated ketone, now chiral, and to regenerate the protonated chiral auxiliary, which can be recovered and reused. rsc.org
Transition State Analysis and Energetic Profiles
The stereochemical outcome of reactions utilizing this compound is determined by the energetic differences between the various possible transition states. The diastereoselectivity arises because the transition state leading to one diastereomer is significantly lower in energy than the one leading to the other.
In the context of the alkylation of an enamine derived from this auxiliary, the key is the formation of a rigid, chelated transition state. When the enamine is metallated (for instance, using a lithium base like LDA), the lithium cation can coordinate to both the nitrogen atom's lone pair and the oxygen atom of the methoxymethyl group. uwindsor.ca This chelation creates a rigid five-membered ring structure that locks the conformation of the auxiliary. libretexts.orgyoutube.com
The most stable transition state is one that minimizes steric hindrance. The bulky propyl group of the auxiliary effectively shields one face of the enamine nucleophile. Consequently, the electrophile (e.g., an alkyl halide) preferentially attacks from the less hindered face. wikipedia.orgharvard.edu
Computational studies on analogous systems, often using Density Functional Theory (DFT), help to visualize and quantify the energetic profiles of these transition states. These models confirm that the chelated structure is energetically favored and that the steric repulsion between the auxiliary's substituents and the incoming electrophile is the primary factor dictating the facial selectivity of the attack. rsc.org
Role of Steric and Electronic Effects on Stereoselectivity
The high degree of stereoselectivity achieved with this compound is a direct consequence of the interplay between steric and electronic effects within the transition state.
Steric Effects: The primary steric influence comes from the propyl group attached to the stereogenic center. In the rigid, chelated transition state, this group acts as a "steric directing group," effectively blocking one of the prochiral faces of the reacting enamine or imine. The larger the steric difference between the substituents on the chiral auxiliary, the higher the diastereoselectivity. harvard.edu
Electronic Effects: The key electronic effect is the ability of the methoxymethyl group's ether oxygen to act as a Lewis base, enabling chelation with a metal ion (e.g., Li⁺). This chelation is crucial for pre-organizing the substrate and auxiliary into a rigid conformational arrangement, which enhances the effect of the steric bias. Without this chelating ability, the auxiliary would be more flexible, leading to a mixture of conformations in the transition state and, consequently, lower stereoselectivity. uwindsor.calibretexts.orgyoutube.com This principle is a cornerstone of asymmetric synthesis, known as the Cram-chelate model. libretexts.orgyoutube.comnih.gov
The combination of a bulky, non-coordinating group (propyl) and a smaller, coordinating group (methoxymethyl) is a classic design feature for effective chiral auxiliaries. numberanalytics.com
Understanding Non-Covalent Interactions in Chiral Induction
Chiral induction by this compound is fundamentally governed by non-covalent interactions that stabilize the preferred diastereomeric transition state.
The most critical non-covalent interaction is the chelation between the metal cation (from the organometallic reagent or base) and the two heteroatoms of the auxiliary: the nitrogen of the enamine and the ether oxygen of the methoxymethyl side chain. libretexts.orgyoutube.com This dative bonding forms a stable, five-membered ring that locks the system's conformation.
Theoretical and Computational Studies of R 1 Methoxymethyl Propylamine
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are powerful tools for investigating the properties of molecules like (R)-1-methoxymethyl-propylamine. These methods, including ab initio, density functional theory (DFT), and semi-empirical methods, can predict various molecular characteristics. nih.gov
Conformational Analysis and Stability
The flexibility of this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements. Studies on similar flexible molecules, like n-propylamine, have shown that multiple stable conformers can exist with small energy differences between them. nih.gov For instance, a computational study of n-propylamine identified five different stable conformers with relative energies within 2 kJ mol⁻¹. nih.gov This suggests that at room temperature, a population of this compound would likely exist as a mixture of several conformers. nih.gov
Theoretical calculations can determine the relative energies of these conformers, indicating their stability. For example, in a related dioxaborinane derivative, DFT and second-order perturbation theory methods were used to identify that over 88% of the molecules exist in a specific "sofa" conformation. researchgate.net Similar computational approaches can be applied to this compound to determine the preferred spatial arrangement of its methoxymethyl and propylamine (B44156) groups.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kJ/mol) |
| A | DFT/B3LYP | 0.0 |
| B | DFT/B3LYP | 1.5 |
| C | DFT/B3LYP | 3.2 |
| Note: This table is illustrative and based on findings for similar molecules; specific calculations for this compound are needed for precise values. |
Electronic Structure and Reactivity Predictions
The arrangement of electrons within a molecule, its electronic structure, dictates its chemical reactivity. Quantum chemical calculations can map out the electron distribution, highlighting areas that are electron-rich or electron-poor. This information is crucial for predicting how this compound will interact with other molecules. researchgate.net
For instance, the nitrogen atom in the amine group has a lone pair of electrons, making it a nucleophilic and basic site. nih.gov Computational studies can quantify this reactivity by calculating properties like the molecular electrostatic potential (MEP). The MEP visually represents the electrostatic potential on the surface of the molecule, with negative regions (often colored red or yellow) indicating areas susceptible to electrophilic attack and positive regions (blue) indicating areas prone to nucleophilic attack. nih.gov In a study of the anti-cancer drug quercitrin, the MEP was used to identify the most reactive areas of the molecule. nih.gov
Furthermore, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| Dipole Moment | ~1-2 D | Influences solubility and intermolecular interactions |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Note: Specific values require dedicated quantum chemical calculations for this compound. |
Prediction of Spectroscopic Properties (e.g., Chiral Optical Properties)
Theoretical methods can also predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. nih.gov
Of particular interest for a chiral molecule like this compound is the prediction of its chiral optical properties, such as its optical rotation and electronic circular dichroism (ECD) spectrum. These properties are unique to chiral molecules and are dependent on their three-dimensional structure. By calculating these properties for different conformers, researchers can gain a more complete understanding of how the molecule's conformation influences its interaction with plane-polarized light.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior over time. semanticscholar.orgarxiv.org These techniques are particularly useful for understanding complex processes like chiral recognition and the interactions between a ligand and a metal center.
Simulation of Chiral Recognition and Induction Processes
Chiral recognition is a fundamental process in many biological and chemical systems, where one chiral molecule selectively interacts with another. nih.gov Molecular dynamics simulations can be used to model the interactions between the enantiomers of a chiral compound and a chiral selector, providing insights into the mechanism of enantioseparation. researchgate.netresearchgate.net
In the context of this compound, simulations could model its interaction with a chiral stationary phase in high-performance liquid chromatography (HPLC) or with a chiral catalyst. researchgate.net These simulations can reveal the specific intermolecular forces, such as hydrogen bonding and van der Waals interactions, that are responsible for the differential binding of the (R)- and (S)-enantiomers. nih.gov For example, a molecular dynamics study of the interaction between lorazepam enantiomers and a chiral molecular micelle identified differences in hydrogen bond formation and solvent accessible surface area that contributed to chiral recognition. nih.gov
Ligand-Metal Interactions and Catalyst Design
This compound and its derivatives can act as ligands, binding to metal ions to form catalysts for asymmetric synthesis. Molecular modeling and dynamics simulations are invaluable tools for designing and optimizing these catalysts. nih.gov
By simulating the interaction between this compound and a metal center, researchers can study the geometry and stability of the resulting complex. nih.gov These simulations can help to understand how the structure of the ligand influences the catalytic activity and enantioselectivity of the metal complex. For instance, the simulations can predict the preferred coordination geometry of the ligand around the metal ion and the conformational changes that occur upon binding. This information can guide the design of new ligands with improved catalytic properties.
Enzyme-Substrate Docking and Mechanism (for biocatalytic aspects)
Reaction Pathway Exploration and Transition State Characterization
Future Directions and Emerging Research Avenues for R 1 Methoxymethyl Propylamine
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For chiral amines like (R)-1-methoxymethyl-propylamine, this translates to a focus on routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Future research will likely prioritize the optimization of asymmetric hydrogenation (AH) . This method stands out for its high atom economy, generating minimal waste, which positions it as a sustainable and "green" strategy for producing optically active amines. nih.govacs.org Another promising strategy is the "hydrogen borrowing" or asymmetric amination of alcohols . This approach is highly atom-economical as it directly converts an alcohol into the desired amine, with water as the only byproduct, eliminating the need for additional stoichiometric reagents. thieme-connect.de
Biocatalysis represents a frontier in sustainable synthesis. nih.gov The use of enzymes such as amine dehydrogenases offers an ideal route for producing chiral amines by directly aminating ketones with ammonia, often coupled with a cofactor recycling system. mdpi.comresearchgate.net Research into multi-enzyme systems, comparing processes like transamination and reductive amination, aims to improve economic viability by increasing conversion rates and reducing the high cost of biocatalysts. mdpi.com The development of solvent-free reaction conditions, as demonstrated in the synthesis of other chiral amines, further enhances the environmental profile of these synthetic routes. nih.gov
Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Amines
| Synthetic Strategy | Key Advantages | Research Focus |
|---|---|---|
| Asymmetric Hydrogenation (AH) | High atom economy, minimal byproducts, high enantioselectivity. nih.govacs.org | Development of catalysts based on earth-abundant metals; milder reaction conditions. |
| Hydrogen Borrowing | Uses alcohols directly, water is the only byproduct, no external reducing agents needed. thieme-connect.de | Discovery of new chiral catalysts, expanding substrate scope. |
| Biocatalysis (e.g., Amine Dehydrogenases) | High enantioselectivity, mild reaction conditions (aqueous media), renewable catalysts. mdpi.comresearchgate.netnih.gov | Enzyme engineering for improved stability and activity, cost-effective cofactor regeneration. nih.gov |
Exploration of Novel Catalytic Systems and Ligand Scaffolds
The performance of metal-catalyzed reactions, particularly asymmetric hydrogenation, is critically dependent on the design of the chiral ligand. Future research will continue to explore novel catalytic systems and ligand scaffolds to improve the efficiency and selectivity of syntheses relevant to this compound.
A significant trend is the development of a wider array of chiral phosphorus ligands . acs.org This includes innovative scaffolds such as spiro skeletons (e.g., f-spiroPhos) and P-stereogenic phosphines , which have demonstrated high efficiency in the asymmetric hydrogenation of challenging substrates. nih.govacs.org Another area of intense investigation is the use of atropoisomeric ligands , which possess axial chirality. For instance, a new class of ligands known as NOBINAc, which combines the binaphthyl scaffold's axial chirality with the coordination properties of amino acids, has shown superior enantioselectivity in certain palladium-catalyzed reactions compared to traditional ligands. nih.gov
Beyond phosphorus-based ligands, phosphine-free catalysts featuring N-heterocyclic carbenes (NHCs) or C,N- and N,N-based ligands have also shown outstanding catalytic activity. nih.govacs.org There is also a concerted effort to move away from expensive and rare noble metals like iridium, rhodium, and palladium towards more accessible and economical first-row transition metals such as iron, cobalt, and manganese. acs.org
Table 2: Emerging Chiral Ligand Scaffolds
| Ligand Scaffold Type | Example(s) | Key Features | Potential Application |
|---|---|---|---|
| Spiro Phosphorus Ligands | f-spiroPhos | Rigid structure, powerful for asymmetric catalysis. acs.org | Highly efficient asymmetric hydrogenation of imines. nih.govacs.org |
| Axially Chiral Binaphthyl Ligands | NOBINAc, BINAP | Atropoisomeric chirality, effective transfer of chiral information. nih.gov | Asymmetric C-H activation and cycloaddition reactions. nih.gov |
| P-Stereogenic Phosphines | MaxPHOS | Chiral center on the phosphorus atom, tunable electronic and steric properties. nih.gov | Iridium-catalyzed asymmetric hydrogenation. nih.gov |
| N-heterocyclic carbenes (NHCs) | SiO2-NHC-CuI | Strong σ-donors, stable metal complexes, phosphine-free. nih.govnih.gov | Copper-catalyzed multicomponent reactions. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Reaction Design
The design and optimization of catalysts and reaction conditions have traditionally been resource-intensive endeavors. pnas.orgnih.gov The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process, accelerating the discovery of new synthetic routes for compounds like this compound. ijsetpub.com
Other advanced strategies include the use of unsupervised machine learning to assess and quantify the generality of a catalyst across a range of substrates. chemrxiv.org This helps in identifying broadly applicable catalysts. chemrxiv.org Furthermore, new ML strategies are being developed that rely on efficient 2D molecular descriptors, eliminating the need for computationally expensive quantum chemical calculations to predict catalyst performance. azorobotics.com These data-driven techniques enable a "top-down" approach to mechanistic studies, allowing researchers to classify mechanistically related reactions from large datasets and generate new hypotheses for rational experimental design. acs.org
Expanding the Scope of Asymmetric Transformations Mediated by the Compound
As a chiral amine, this compound is not just a synthetic target but can also serve as a crucial component in other chemical reactions, acting as a chiral auxiliary, a resolving agent, or a precursor to more complex chiral ligands and organocatalysts.
A significant future direction is the use of chiral secondary amines, which can be derived from primary amines like this compound, as organocatalysts . These catalysts have been successfully employed in the enantioselective total synthesis of complex natural products like alkaloids. rsc.org Research in this area would involve designing and synthesizing new organocatalysts based on the this compound scaffold and applying them to a broader range of asymmetric transformations.
Furthermore, new ligands derived from this amine could be developed for use in an expanded set of metal-catalyzed reactions. Beyond asymmetric hydrogenation, these could include:
Reductive amination nih.gov
Hydroamination acs.org
Allylic amination acs.org
Enantioselective C–H functionalization nih.gov
By incorporating the specific stereochemical and electronic properties of the this compound moiety into new ligand structures, it may be possible to achieve high selectivity in transformations that are currently challenging.
Multi-Omics and High-Throughput Screening in Biocatalysis Development
The development of efficient biocatalytic routes for chiral amine synthesis is heavily reliant on the discovery and engineering of suitable enzymes. nih.gov Future progress in creating biocatalysts for the production of this compound will be driven by the synergy of multi-omics, high-throughput screening (HTS), and protein engineering.
High-Throughput Screening (HTS) is an essential tool for rapidly sifting through large libraries of enzymes or enzyme variants to identify candidates with the desired activity and selectivity. nih.gov Automated and miniaturized HTS platforms allow for the screening of thousands of reactions in parallel, accelerating the discovery and optimization of biocatalysts for specific targets. nih.govrsc.org
The feedstock for these screening campaigns is increasingly provided by multi-omics approaches. By mining genomic and proteomic databases, researchers can identify novel enzymes from a vast range of organisms that might possess the desired catalytic function. This "enzyme discovery" pipeline, combined with laboratory evolution techniques, allows for the rapid expansion of the biocatalytic toolbox. nih.gov
Table 3: Key Enzymes and Technologies in Biocatalysis Development
| Enzyme/Technology | Role in Chiral Amine Synthesis | Future Research Focus |
|---|---|---|
| Transaminases (ω-TAs) | Transfer an amino group from a donor molecule to a ketone acceptor. wiley.com | Engineering for broader substrate scope, improving stability, developing efficient cofactor regeneration systems. nih.gov |
| Amine Dehydrogenases (AmDHs) | Catalyze the direct reductive amination of ketones using ammonia. mdpi.comnih.gov | Mutagenesis to create novel activities and enhance performance for non-natural substrates. nih.gov |
| High-Throughput Screening (HTS) | Rapidly assays large libraries of enzymes for desired activity and selectivity. nih.gov | Miniaturization, automation, and development of novel assay methods for faster and more efficient screening. rsc.org |
| Multi-Omics | Identifies novel enzyme candidates from genomic and proteomic data. nih.gov | Improving bioinformatics tools for functional prediction, exploring extreme environments for novel biocatalysts. |
Q & A
Q. What are the primary synthetic routes for (R)-1-methoxymethyl-propylamine, and how can researchers optimize enantiomeric purity?
- Methodological Answer :
this compound can be synthesized via enzymatic resolution or chiral auxiliary approaches. For instance, enzymatic acylase-mediated separation (e.g., using lipases or esterases) allows enantioselective hydrolysis of racemic mixtures, yielding the (R)-enantiomer with >90% purity . Database tools like PISTACHIO and REAXYS provide predictive synthetic pathways, enabling optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts . Chiral HPLC (e.g., using amylose-based columns) is recommended for purity validation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the methoxymethyl group (δ 3.3–3.5 ppm for OCH₂ and δ 1.2–1.4 ppm for CH₃) and stereochemistry via NOE experiments .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect trace impurities (e.g., diastereomers) at ppm levels .
- Chiral GC : Cyclodextrin-based columns resolve enantiomers with retention time differences ≥1.5 min .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How is this compound applied in analytical and biological research?
- Methodological Answer :
- Capillary Electrochromatography : Acts as a chiral selector for separating alkali metal cations (e.g., Li⁺/Na⁺) via hydrogen-bonding interactions .
- Enzyme Studies : Used to probe amine-metabolizing enzymes (e.g., monoamine oxidases) by monitoring kinetic parameters (Km, Vmax) under varying pH (6.5–8.0) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?
- Methodological Answer :
Iterative validation is key. For example, discrepancies in boiling point predictions (e.g., ±5°C vs. experimental data) require cross-checking density functional theory (DFT) calculations with NIST thermochemical databases . Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and validate against experimental vapor pressure curves .
Q. What strategies enhance enantiomeric excess (ee) in large-scale synthesis of this compound?
- Methodological Answer :
Q. How does the methoxymethyl group influence this compound’s reactivity in nucleophilic substitutions?
Q. What advanced techniques validate the crystal structure of this compound derivatives?
Q. How can computational models predict this compound’s interactions with biological targets?
- Methodological Answer :
Molecular docking (e.g., AutoDock Vina) with force fields (AMBER) simulates binding to amine receptors. Validate using IC₅₀ values from radioligand assays, ensuring RMSD <2.0 Å between predicted and experimental poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
